4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride
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Overview
Description
4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3Cl2F3O2S. It is a colorless to pale yellow solid with a pungent odor. This compound is widely used in organic synthesis, particularly as a sulfonyl chloride reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is typically synthesized from 2-chloro-α,α,α-trifluorotoluene and chlorosulfuric acid in 65% oleum . The reaction involves the sulfonation of the aromatic ring followed by chlorination to introduce the sulfonyl chloride group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions under specific conditions.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonic Acids: Formed from hydrolysis.
Sulfonate Esters: Formed from the reaction with alcohols.
Scientific Research Applications
4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: Used in the production of pesticides, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)benzenesulphonyl chloride
Uniqueness
4-Chloro-3-((trifluoromethyl)sulfonyl)benzenesulfonyl chloride is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C7H3Cl2F3O4S2 |
---|---|
Molecular Weight |
343.1 g/mol |
IUPAC Name |
4-chloro-3-(trifluoromethylsulfonyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3Cl2F3O4S2/c8-5-2-1-4(18(9,15)16)3-6(5)17(13,14)7(10,11)12/h1-3H |
InChI Key |
XCDWXLGXRAAJCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)S(=O)(=O)C(F)(F)F)Cl |
Origin of Product |
United States |
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